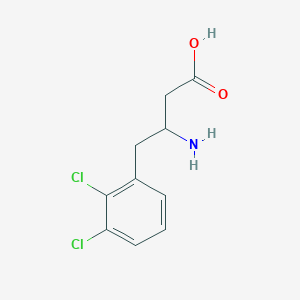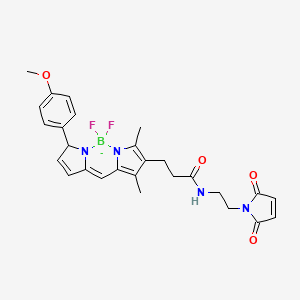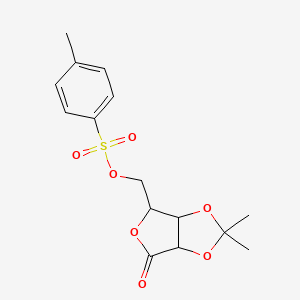
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water and has a melting point of approximately 245°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, typically involves the reaction of diethyl malonate with urea under basic conditions. The process can be summarized as follows:
Step 1: Diethyl malonate is reacted with sodium ethoxide to form the sodium salt of diethyl malonate.
Step 2: The sodium salt of diethyl malonate is then reacted with urea to form the sodium salt of barbituric acid.
Step 3: The sodium salt of barbituric acid is acidified to yield barbituric acid.
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .
Análisis De Reacciones Químicas
Types of Reactions
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as nonselective central nervous system depressants by promoting the binding of inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to an overall depressant effect .
Comparación Con Compuestos Similares
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its anticonvulsant properties.
Thiopental: Used as an anesthetic agent.
Secobarbital: Utilized as a short-acting sedative.
Uniqueness
The uniqueness of barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other barbituric acid derivatives .
Conclusion
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions, making it valuable in research and industrial applications.
Propiedades
Número CAS |
710-77-0 |
|---|---|
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
5-ethyl-5-(2-hydroxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O4/c1-2-8(3-4-11)5(12)9-7(14)10-6(8)13/h11H,2-4H2,1H3,(H2,9,10,12,13,14) |
Clave InChI |
YMTYASPTCHULMT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12281173.png)






![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)

![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)


